Cas no 359714-68-4 ((3-Fluoro-4-nitrophenyl)hydrazine)
(3-Fluoro-4-nitrophenyl)hydrazine is a specialized aromatic hydrazine derivative featuring both fluoro and nitro substituents on the phenyl ring. This compound serves as a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The presence of the electron-withdrawing nitro group enhances reactivity in nucleophilic substitution and reduction reactions, while the fluorine atom offers opportunities for further functionalization via cross-coupling or fluorination retention strategies. Its hydrazine moiety enables applications in the synthesis of hydrazones, pyrazoles, and other nitrogen-containing scaffolds. The compound exhibits good stability under standard conditions and is typically handled as a solid. It finds utility in medicinal chemistry for structure-activity relationship studies due to its balanced electronic properties and potential as a precursor to bioactive molecules.
359714-68-4 structure
Product Name:(3-Fluoro-4-nitrophenyl)hydrazine
CAS No:359714-68-4
MF:C6H6FN3O2
MW:171.129144191742
MDL:MFCD00995902
CID:920882
PubChem ID:21883867
Update Time:2025-07-02
(3-Fluoro-4-nitrophenyl)hydrazine Chemical and Physical Properties
Names and Identifiers
-
- 3-FLUORO-4-NITRO-PHENYL-HYDRAZINE
- (3-Fluoro-4-nitrophenyl)hydrazine
- DTXSID40619392
- 3-fluoro-4-nitrophenylhydrazine
- Hydrazine, (3-fluoro-4-nitrophenyl)-
- SCHEMBL4404522
- EN300-275840
- AKOS017404913
- 359714-68-4
- INDBNDHPIXAFCP-UHFFFAOYSA-N
- AKOS006333933
-
- MDL: MFCD00995902
- Inchi: 1S/C6H6FN3O2/c7-5-3-4(9-8)1-2-6(5)10(11)12/h1-3,9H,8H2
- InChI Key: INDBNDHPIXAFCP-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1[N+](=O)[O-])NN
Computed Properties
- Exact Mass: 171.04448
- Monoisotopic Mass: 171.04440460g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 83.9Ų
Experimental Properties
- PSA: 81.19
(3-Fluoro-4-nitrophenyl)hydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250001020-250mg |
3-Fluoro-4-nitrophenylhydrazine |
359714-68-4 | 98% | 250mg |
$700.40 | 2023-09-02 | |
| Alichem | A250001020-500mg |
3-Fluoro-4-nitrophenylhydrazine |
359714-68-4 | 98% | 500mg |
$931.00 | 2023-09-02 | |
| Alichem | A250001020-1g |
3-Fluoro-4-nitrophenylhydrazine |
359714-68-4 | 98% | 1g |
$1836.65 | 2023-09-02 | |
| TRC | F622025-10mg |
(3-Fluoro-4-nitrophenyl)hydrazine |
359714-68-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F622025-50mg |
(3-Fluoro-4-nitrophenyl)hydrazine |
359714-68-4 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | F622025-100mg |
(3-Fluoro-4-nitrophenyl)hydrazine |
359714-68-4 | 100mg |
$ 230.00 | 2022-06-04 | ||
| Enamine | EN300-275840-0.05g |
(3-fluoro-4-nitrophenyl)hydrazine |
359714-68-4 | 0.05g |
$528.0 | 2023-09-10 | ||
| Enamine | EN300-275840-0.1g |
(3-fluoro-4-nitrophenyl)hydrazine |
359714-68-4 | 0.1g |
$553.0 | 2023-09-10 | ||
| Enamine | EN300-275840-0.25g |
(3-fluoro-4-nitrophenyl)hydrazine |
359714-68-4 | 0.25g |
$579.0 | 2023-09-10 | ||
| Enamine | EN300-275840-0.5g |
(3-fluoro-4-nitrophenyl)hydrazine |
359714-68-4 | 0.5g |
$603.0 | 2023-09-10 |
(3-Fluoro-4-nitrophenyl)hydrazine Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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